![molecular formula C14H6Cl2F3N3O B3041414 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole CAS No. 287979-18-4](/img/structure/B3041414.png)
2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole
Overview
Description
2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring, which gives it unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole in lab experiments is its ability to selectively target certain enzymes and proteins, which can help researchers better understand the mechanisms of various diseases. However, one limitation is that its potential toxicity and side effects need to be carefully studied before it can be used in human trials.
Future Directions
There are many future directions for research on 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole. Some potential areas of study include:
1. Investigating its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its effects on the immune system and its potential use as an immunomodulatory agent.
3. Exploring its potential use as an anticancer agent and its mechanisms of action in cancer cells.
4. Investigating its potential use as an anti-inflammatory agent and its effects on various inflammatory pathways.
Conclusion
This compound is a promising chemical compound that has the potential to be used in various scientific research applications. Its unique properties and ability to selectively target certain enzymes and proteins make it an attractive candidate for further study. However, more research is needed to fully understand its mechanisms of action and potential side effects before it can be used in human trials.
Scientific Research Applications
The potential applications of 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole in scientific research are vast. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-2-7(4-8)12-21-22-13(23-12)9-6-20-11(16)5-10(9)14(17,18)19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSOUFBBGLTYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CN=C(C=C3C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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